Sanguilutine
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Overview
Description
Sanguilutine is a benzophenanthridine alkaloid.
Scientific Research Applications
Antiproliferative and Apoptotic Effects
Sanguilutine has been studied for its potent antiproliferative activities against various tumor cell lines, including HeLa, HL-60, and A-2780, as well as its effectiveness in inducing apoptosis. Notably, it does not increase oxidative stress but rather exhibits anti-oxidative effects (Slunská et al., 2010).
Necroptosis and Autophagy in Melanoma Cells
This compound has been identified as a strong inducer of caspase-independent, non-apoptotic cell death, specifically necroptosis, in human melanoma cells. It also triggers an autophagic response, suggesting its therapeutic potential in treating apoptosis-resistant melanoma tumors (Hammerová et al., 2012).
Interaction with DNA
Research shows that this compound interacts with double-stranded DNA oligonucleotides without specificity to A-T or G-C base pairs. This interaction has potential applications in the fluorometric quantification of DNA, with a detection limit estimated at 120 ng/mL (Rybakova et al., 2013).
Properties
Molecular Formula |
C23H24NO5+ |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium |
InChI |
InChI=1S/C23H24NO5/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24/h7-12H,1-6H3/q+1 |
InChI Key |
QXVJDCUNQFSDBQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC |
Canonical SMILES |
C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC |
Synonyms |
sanguilutine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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